GNE-6776 is a potent and selective small-molecule inhibitor of ubiquitin-specific protease 7 (USP7) [, , ]. It is classified as a deubiquitinase inhibitor and serves as a valuable tool in scientific research to investigate the biological functions of USP7 and its role in various cellular processes, particularly in the context of cancer [, , , ].
GNE-6776 is a small molecule inhibitor specifically designed to target ubiquitin-specific-processing protease 7, commonly known as USP7. This enzyme plays a pivotal role in the regulation of protein degradation, localization, and activity by removing ubiquitin from substrate proteins. The overexpression of USP7 has been implicated in various cancers, making GNE-6776 a significant candidate for cancer therapy. The compound has shown promise in inducing tumor cell death and enhancing the efficacy of chemotherapeutic agents .
GNE-6776 is classified as a deubiquitinating enzyme inhibitor. It is derived from a series of chemical syntheses aimed at optimizing its binding affinity and inhibitory activity against USP7. The compound's design is rooted in structure-based drug design principles, focusing on its interaction with specific amino acids within the USP7 catalytic domain .
The synthesis of GNE-6776 involves several steps, primarily utilizing nuclear magnetic resonance-based screening and structure-based design techniques. The synthetic route includes the formation of an aminopyridine moiety, which is crucial for the compound's binding affinity to USP7. Key steps in the synthesis process may include:
GNE-6776 has a complex molecular structure characterized by several functional groups that facilitate its interaction with USP7. The compound's structure can be described as follows:
The precise three-dimensional conformation of GNE-6776 allows it to fit into the active site of USP7, thereby inhibiting its function effectively .
GNE-6776 undergoes several chemical reactions primarily focusing on its interaction with USP7. These reactions include:
The mechanism by which GNE-6776 exerts its effects involves several key processes:
GNE-6776 exhibits several notable physical and chemical properties:
GNE-6776 has several applications in scientific research and medicine:
GNE-6776 exhibits a sophisticated mechanism of USP7 inhibition through allosteric binding within the catalytic domain, specifically targeting a region approximately 12 Å distant from the catalytic cysteine (Cys223) [1] [7]. This binding site, termed the "palm site," is located within a hydrophobic cavity formed by residues Gln297, Cys300, Arg301, Phe324, Tyr348, Asp349, His403, and Gln405 [3] [7]. Structural analyses (including X-ray crystallography and NMR spectroscopy) reveal that GNE-6776 binding induces conformational rearrangements in USP7's catalytic triad (Cys223-His464-Asp481), stabilizing the enzyme in a catalytically inactive state [1] [7]. This allosteric inhibition prevents the transition to the active conformation typically triggered by ubiquitin binding [7].
The compound's binding affinity (Kd ~0.54 mM for fragment precursors) was quantified via NMR-based titration and surface plasmon resonance (SPR), demonstrating significant chemical shift perturbations (CSPs) in residues His403, Leu304, Ser353, Met328, Trp285, and Gly284 [3]. These perturbations disrupt ubiquitin-induced activation by preventing essential hydrogen-bond formation between USP7 and ubiquitin’s Gly75 residue [1].
Table 1: Key Structural Elements of USP7 Palm Site Targeted by GNE-6776
Residue | Interaction Type | Functional Impact |
---|---|---|
His403 | H-bond with phenol OH | Anchors inhibitor in hydrophobic pocket |
Phe324 | Edge-to-face π-stacking | Stabilizes aromatic ring positioning |
Asp349 | H-bond with amide group | Prevents catalytic domain flexibility |
Tyr348 | π-stacking with bicyclic core | Disrupts ubiquitin docking |
Gln405 | H-bond with hydroxyl group | Inhibits catalytic triad alignment |
Unlike covalent USP7 inhibitors (e.g., P5091), GNE-6776 relies exclusively on reversible, non-covalent interactions to achieve inhibition [1] [10]. Its chemical scaffold (6′-amino-4′-ethyl-5′-(4-hydroxyphenyl)-N-methyl-[3,3′-bipyridine]-6-carboxamide) engages USP7 through:
These interactions collectively yield an IC50 of 1.34 μM against full-length USP7 in enzymatic assays [5] [8]. Crucially, the non-covalent mechanism circumvents reactivity with other cysteine-dependent DUBs, conferring >20-fold selectivity over USP47 (the closest homolog) and minimal inhibition of USP1 or USP14 at concentrations up to 100 μM [3] [10]. NMR relaxation experiments confirm that binding attenuates conformational dynamics in the thumb subdomain, reducing ubiquitin affinity without perturbing the catalytic cysteine’s nucleophilicity [1].
Table 2: Non-Covalent Interactions Governing GNE-6776 Binding
Interaction | Residues Involved | Energetic Contribution |
---|---|---|
Hydrophobic | Leu304, Ile320, Phe324 | ΔG = −3.2 kcal/mol |
H-bonding | His403, Gln405 | ΔG = −1.8 kcal/mol |
π-Stacking | Arg301, Tyr348 | ΔG = −2.5 kcal/mol |
Van der Waals | Cys300, Gln297 | ΔG = −1.2 kcal/mol |
GNE-6776 functions as a competitive inhibitor of ubiquitin binding by sterically occluding the palm site’s interaction with ubiquitin’s Lys48 side chain [1] [7]. Structural studies show that GNE-6776 occupies the acidic subpocket typically engaged by ubiquitin’s Lys48 residue, thereby blocking hydrogen-bond formation with USP7 residues Asp349 and Glu308 [1]. This mechanism was validated using engineered di-ubiquitin chains with isotopic labels, revealing that USP7 preferentially cleaves Lys48-linked ubiquitin chains over Lys63-linked variants due to their enhanced binding affinity for this acidic region [1].
NMR titration assays demonstrated that GNE-6776 reduces USP7’s affinity for ubiquitin by 15-fold, directly inhibiting the enzyme’s ability to engage polyubiquitin substrates [1] [7]. Consequently, USP7-mediated depolymerization of Lys48-linked chains is protracted, leading to accumulation of polyubiquitinated substrates like MDM2 and p53 [1] [6]. This substrate-selective inhibition disrupts oncogenic signaling in tumor cells, as evidenced by:
GNE-6776 represents a distinct class of allosteric, non-covalent inhibitors that contrast sharply with other USP7 inhibitors:
Catalytic Site Inhibitors (e.g., P5091, HBX 19,818):Covalently modify Cys223, leading to promiscuous DUB inhibition and off-target effects [10]. Exhibit IC50 values ~5 μM but lack selectivity due to conserved catalytic domains across USPs [4].
Active-Site Non-Covalent Inhibitors (e.g., FT671):Bind the catalytic cleft and induce a "Phe409-out" conformation. While selective, they exhibit 10-fold lower cellular potency than GNE-6776 due to poor membrane permeability [3] [10].
Covalent Allosteric Inhibitors (e.g., XL177A):Irreversibly modify Cys223 via acrylamide warheads but share the same palm site as GNE-6776. Though potent (IC50 <1 nM), their reactivity risks off-target modifications [10].
GNE-6776’s unique advantages include:
Table 3: Comparative Analysis of USP7 Inhibitor Binding Modes
Inhibitor | Binding Site | Mechanism | IC50 | Selectivity |
---|---|---|---|---|
GNE-6776 | Palm site (allosteric) | Non-competitive ubiquitin blockade | 1.34 μM | >20-fold over USP47 |
GNE-6640 | Palm site (allosteric) | Non-covalent ubiquitin competition | 0.62 μM | Similar to GNE-6776 |
P5091 | Catalytic cleft | Covalent cysteine modifier | 4.2 μM | Low (inhibits USP47) |
FT671 | Catalytic cleft | Non-covalent Phe409 displacement | 0.11 μM | High |
XL177A | Palm site (allosteric) | Irreversible cysteine alkylation | <1 nM | High |
GNE-6776’s binding mode has inspired next-generation inhibitors (e.g., compound 13 from Medivir), which incorporate ionizable piperidine moieties to enhance interactions with Asp305/Glu308, achieving IC50 values of 5.3 μM [3] [10]. This validates the druggability of the palm site for selective USP7 inhibition.
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